molecular formula C16H20ClNO2 B125304 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl CAS No. 148223-47-6

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl

Cat. No.: B125304
CAS No.: 148223-47-6
M. Wt: 293.79 g/mol
InChI Key: BNRIFTDITYZBIE-UHFFFAOYSA-N
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Description

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl is a substituted phenethylamine derivative with the molecular formula C₁₆H₂₀ClNO₂ and an average molecular mass of 293.791 g/mol . Structurally, it features a phenethylamine backbone (a benzene ring linked to an ethylamine chain) modified with a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is also known by multiple synonyms, including 3-Methoxy-4-(benzyloxy)phenethylamine hydrochloride and 2-[4-(Benzyloxy)-3-methoxyphenyl]ethanamine hydrochloride .

Properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14;/h2-8,11H,9-10,12,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRIFTDITYZBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639969
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148223-47-6
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148223-47-6
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Preparation Methods

Vanillin-Based Synthesis

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a foundational precursor in multiple synthetic pathways. The aldehyde group is first protected via O-benzylation using benzyl bromide in the presence of potassium carbonate, yielding 4-benzyloxy-3-methoxybenzaldehyde. This intermediate undergoes condensation with nitromethane to form β-nitrostyrene derivatives, which are subsequently reduced to the corresponding phenylethylamine. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or diethyl ether is the reductant of choice, achieving yields of 74–83%.

Critical Considerations :

  • O-Benzylation Efficiency : Reactions require anhydrous conditions and reflux temperatures (12–24 hours) to prevent hydrolysis of the benzyl ether.

  • Nitrostyrene Stability : The nitro group’s electron-withdrawing nature necessitates controlled reduction conditions to avoid over-reduction or decomposition.

Reductive Amination and Nitro Group Reduction

LiAlH₄-Mediated Reduction

The reduction of β-nitrostyrene intermediates to primary amines is a cornerstone of this synthesis. A representative procedure involves adding 3-benzyloxy-4-methoxy-β-nitrostyrene dissolved in THF to a suspension of LiAlH₄ in diethyl ether under nitrogen. Refluxing for 2 hours followed by careful quenching with aqueous NaOH and HCl extraction yields 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine as a free base.

Reaction Conditions :

ParameterValue
TemperatureReflux (40–66°C)
Solvent SystemTHF/Diethyl Ether (1:1)
Reduction Time2 hours
Yield63–83%

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol or aqueous solution to precipitate the hydrochloride salt. Crystallization from ethanol or methanol enhances purity, with reported melting points of 111–113°C.

Optimization Insight :

  • Acid Concentration : 5–10% HCl ensures complete protonation without degrading the benzyl ether.

  • Crystallization Solvent : Ethanol achieves higher recovery (89%) compared to methanol due to differential solubility.

Alternative Pathways: Bischler-Napieralski Cyclization

A less conventional route involves formamide intermediates derived from the phenylethylamine free base. Treatment with ethyl formate generates N-formyl-2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine, which undergoes Bischler-Napieralski cyclization in the presence of phosphoryl chloride (POCl₃). This method, while synthetically versatile, introduces complexity through cyclodehydration and requires subsequent N-methylation and cyanide displacement to regenerate the primary amine.

Challenges :

  • Cyclization Byproducts : Overheating during POCl₃ treatment can lead to tar formation, reducing yields to 34%.

  • Cyanide Handling : Potassium cyanide usage mandates strict safety protocols, limiting industrial applicability.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis adopts continuous flow systems to enhance heat and mass transfer during exothermic stages like O-benzylation and LiAlH₄ reduction. These systems mitigate risks of thermal runaway and improve reproducibility.

Protective Group Strategies

Industrial protocols often replace benzyl ethers with thermally stable alternatives (e.g., TIPS ethers) to simplify purification. For instance, p-hydroxybenzaldehyde protected with triisopropylsilyl (TIPS) groups undergoes smoother reductions and acid treatments.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.45–7.29 ppm (benzyl aromatic protons), δ 5.12 ppm (benzyl CH₂), and δ 2.92–2.67 ppm (ethylamine CH₂).

  • IR Spectroscopy : Stretching vibrations at 1610 cm⁻¹ (C=O), 1517 cm⁻¹ (aromatic C=C), and 1255 cm⁻¹ (C-O) confirm structural integrity.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, with purity thresholds exceeding 98% for pharmaceutical-grade material.

Comparative Analysis of Methodologies

MethodYieldScalabilityComplexity
LiAlH₄ Reduction63–83%ModerateLow
Bischler-Napieralski34%LowHigh
Continuous Flow75–89%HighModerate

Key Takeaways :

  • LiAlH₄ reduction offers the best balance of yield and simplicity for laboratory synthesis.

  • Industrial applications favor continuous flow systems despite higher initial infrastructure costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like zinc or tin in dilute mineral acid.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may facilitate binding to these targets, leading to various biological effects. The ethylamine side chain can interact with amino acid residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Dopamine HCl (C₈H₁₂ClNO₂)

  • Key Differences : Dopamine HCl lacks the benzyloxy and methoxy groups, instead featuring 3,4-dihydroxy substituents. These hydroxyl groups confer high polarity and water solubility, making it critical in neurotransmission .
  • Implications : The target compound’s benzyloxy and methoxy groups likely enhance lipophilicity, improving blood-brain barrier penetration compared to dopamine.

4-(4-Methylphenoxy)benzylamine HCl (C₁₄H₁₆ClNO)

  • Key Differences: This analog substitutes the ethylamine chain with a benzylamine group and replaces the 3-benzyloxy/4-methoxy with a single 4-methylphenoxy group.
  • Implications: The benzylamine chain may alter receptor binding profiles, while the methylphenoxy group reduces steric bulk compared to benzyloxy .

4-Nitrophenethylamine HCl (C₈H₁₀ClN₂O₂)

  • Key Differences : The nitro group at the 4-position is strongly electron-withdrawing, reducing the amine’s basicity and altering electronic distribution.
  • Implications : This could decrease interaction with amine receptors compared to the target compound’s electron-donating methoxy and benzyloxy groups .

2-(tert-Butyloxy)-ethylamine HCl (C₆H₁₄ClNO)

  • Implications : Reduced steric bulk in the target compound may improve binding efficiency in biological systems .

Q & A

Q. What are the recommended safety protocols for handling 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure, as the compound may cause respiratory irritation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid dust generation .
  • Storage : Store in a cool, dry place away from ignition sources, and ensure containers are tightly sealed to prevent moisture absorption .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with theoretical predictions or reference data (e.g., NIST Chemistry WebBook) to verify aromatic and alkyl proton environments .
  • HPLC Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity, as per supplier specifications .
  • Mass Spectrometry : Perform LC-MS to validate molecular ion peaks ([M+H]+^+) and fragmentation patterns .

Q. What are the key physicochemical properties affecting experimental design?

Methodological Answer:

  • Solubility : Test solubility in polar (e.g., water, methanol) and nonpolar solvents (e.g., DCM) to optimize reaction conditions. Note hygroscopicity from the HCl salt .
  • Thermal Stability : Determine melting point (reference supplier data) and assess decomposition via TGA to guide temperature-sensitive protocols .

Q. What analytical techniques are used for purity assessment?

Methodological Answer:

  • HPLC-DAD : Use a gradient elution method with UV detection at 254 nm to quantify impurities .
  • Karl Fischer Titration : Measure water content to assess hygroscopicity, critical for stoichiometric reactions .

Q. What are the proper disposal methods for this compound after laboratory use?

Methodological Answer:

  • Waste Classification : Treat as hazardous organic waste due to amine and benzyl ether functional groups.
  • Neutralization : Consult institutional EH&S guidelines; consider acid-base neutralization (e.g., NaOH) followed by incineration .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to resolve ambiguities (e.g., overlapping peaks in aromatic regions) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to simulate spectra and compare with experimental data .

Q. How can synthesis yield be optimized while minimizing by-products?

Methodological Answer:

  • Catalyst Screening : Test palladium or nickel catalysts for benzyl ether deprotection efficiency, monitoring by TLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust reaction time/temperature .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–60°C) conditions, analyzing degradation products via LC-MS .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life at standard storage temperatures .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., neurotransmitter receptors) to hypothesize binding modes .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. What methodologies assess the compound’s ecological impact despite limited ecotoxicology data?

Methodological Answer:

  • QSAR Modeling : Use quantitative structure-activity relationship tools (e.g., EPI Suite) to predict biodegradability and toxicity .
  • Microcosm Studies : Evaluate soil/water degradation pathways in lab-scale ecosystems under controlled conditions .

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